molecular formula C16H30O2 B1345568 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol CAS No. 68227-33-8

2,5,8,11-Tetramethyldodec-6-yne-5,8-diol

Cat. No.: B1345568
CAS No.: 68227-33-8
M. Wt: 254.41 g/mol
InChI Key: RHRRUYIZUBAQTQ-UHFFFAOYSA-N
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Description

2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is an organic compound with the molecular formula C16H30O2. It is primarily known for its surfactant properties, which allow it to lower the surface tension of liquids. This compound is utilized in various industrial applications, including detergents and other products that require surfactants .

Mechanism of Action

Target of Action

The primary target of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol, also known as 2,5,8,11-Tetramethyl-6-dodecyne-5,8-diol, is the interface between water and other substances such as oil. This compound acts as a surfactant, reducing the surface tension of liquids .

Result of Action

The primary result of the action of this compound is the reduction of surface tension in liquids, leading to improved mixing and emulsification . This can enhance the performance of products that require a surfactant, such as detergents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the solution, the pH, and the temperature can affect the surfactant properties of the compound . .

Preparation Methods

The specific synthesis of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is not widely published due to potential proprietary information. the general synthesis of similar alkynediols involves the reaction of a diol with an alkyne precursor. Industrial production methods often involve the use of specialized equipment and conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

2,5,8,11-Tetramethyldodec-6-yne-5,8-diol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.

    Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane, depending on the reagents and conditions used.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,8,11-Tetramethyldodec-6-yne-5,8-diol has several scientific research applications:

Comparison with Similar Compounds

2,5,8,11-Tetramethyldodec-6-yne-5,8-diol can be compared with other surfactants such as:

The uniqueness of this compound lies in its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in reducing surface tension in various applications.

Properties

IUPAC Name

2,5,8,11-tetramethyldodec-6-yne-5,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-13(2)7-9-15(5,17)11-12-16(6,18)10-8-14(3)4/h13-14,17-18H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRRUYIZUBAQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C#CC(C)(CCC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052402
Record name 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid
Record name 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68227-33-8
Record name DF 110D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68227-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,8,11-tetramethyldodec-6-yne-5,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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